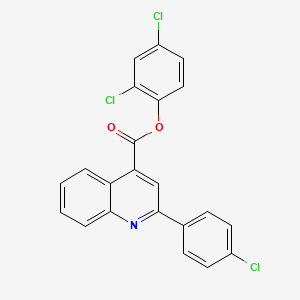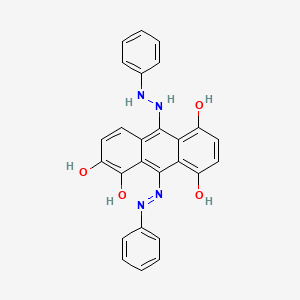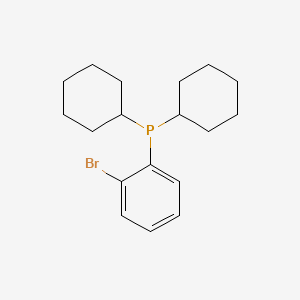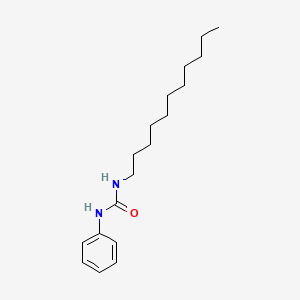
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two chlorophenyl groups and a quinoline carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate reagent to form the quinoline ring. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.
2,4-Disubstituted thiazoles: Compounds with similar biological activities and structural motifs.
Uniqueness
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific combination of chlorophenyl and quinolinecarboxylate groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
355433-68-0 |
|---|---|
分子式 |
C22H12Cl3NO2 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H12Cl3NO2/c23-14-7-5-13(6-8-14)20-12-17(16-3-1-2-4-19(16)26-20)22(27)28-21-10-9-15(24)11-18(21)25/h1-12H |
InChI 键 |
OMGKSDLBILTKBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)




![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)



